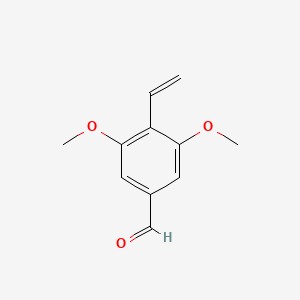

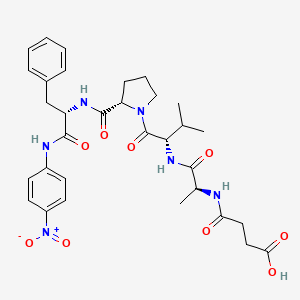

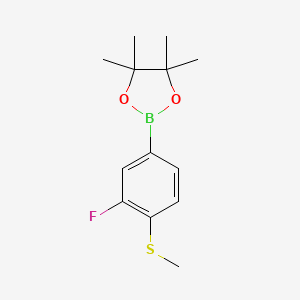

![molecular formula C13H14N2O2 B1447971 Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1443981-18-7](/img/structure/B1447971.png)

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate

Overview

Description

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate, also known as MCP-5-MeIm, is a heterocyclic compound used in a variety of scientific applications. It is a cyclic compound composed of nitrogen, carbon, and oxygen atoms and is commonly used as a precursor in organic syntheses. This compound has been used in a wide range of research applications, including drug discovery, material science, and biochemistry. MCP-5-MeIm is a versatile compound that can be used as a tool for a variety of scientific studies and has been studied extensively in the past few years.

Scientific Research Applications

- Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .

- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

- This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

- New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .

- Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .

- The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

- Zolpidem, an FDA-approved drug for the treatment of insomnia contains imidazo[1,2-a]pyridine core .

- This inspired the same investigators to re-purpose it for TB .

- Subsequently, 3 was modified to 3-carboxylates, 3-oxoacetamides, and 3-acetamides analogues, and the modified analogues were evaluated against replicating Mtb in various growth media .

Organic & Biomolecular Chemistry

Chemistry of Heterocyclic Compounds

FDA-approved Drug for the Treatment of Insomnia

- Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .

- The utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .

- The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions .

- Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- In recent years, many promising innovations have been made using these compounds .

Antituberculosis Agents

Synthesis of New Derivatives

Materials Science and Pharmaceutical Field

- Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .

- These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .

- The utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .

- The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions .

- Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

- This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

- In recent years, many promising innovations have been made using these compounds .

Antituberculosis Agents

Synthesis of New Derivatives

Materials Science and Pharmaceutical Field

properties

IUPAC Name |

methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-11(13(16)17-2)6-5-10-7-14-12(15(8)10)9-3-4-9/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUUHUXVMBLQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

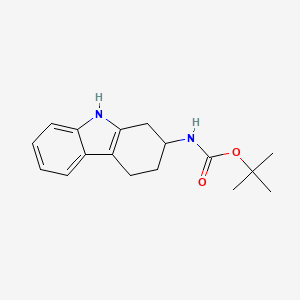

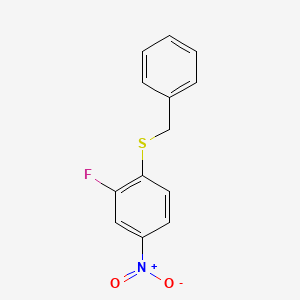

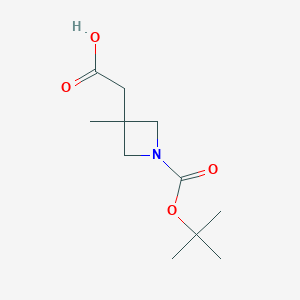

![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)

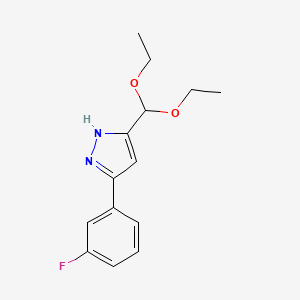

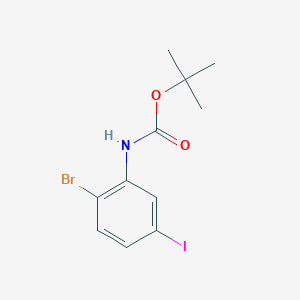

![5-Chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1447899.png)

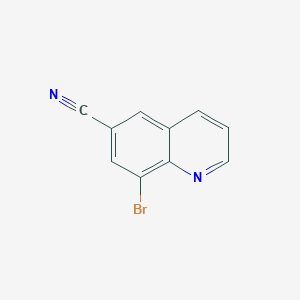

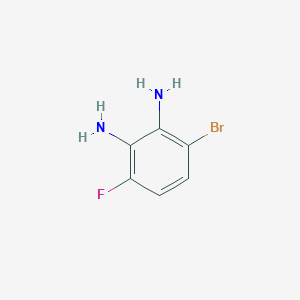

![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)

![3-(benzyloxy)-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1447904.png)